molecular formula C23H17ClN4O4S B12051976 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

Cat. No.: B12051976
M. Wt: 480.9 g/mol
InChI Key: TVKNHHNETMERQJ-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline moiety, which is a heterocyclic aromatic organic compound, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The quinoline moiety is known to interact with DNA and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-oxo-1,3-dioxolane
  • 2-Hydroxyquinoline
  • 4-Hydroxyquinoline
  • 2,4-Dihydroxyquinoline

Uniqueness

4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is unique due to its combination of a quinoline moiety and a benzenesulfonamide group. This unique structure allows it to exhibit a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C23H17ClN4O4S

Molecular Weight

480.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C23H17ClN4O4S/c24-18-7-11-20(12-8-18)33(31,32)28-19-9-5-15(6-10-19)23(30)27-25-14-17-13-16-3-1-2-4-21(16)26-22(17)29/h1-14,28H,(H,26,29)(H,27,30)/b25-14+

InChI Key

TVKNHHNETMERQJ-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.